

G-418 Selection in *Saccharomyces cerevisiae*: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: G-418

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Introduction

G-418 sulfate, also known as geneticin, is an aminoglycoside antibiotic that is a powerful tool for the selection of transformed eukaryotic cells, including the model organism *Saccharomyces cerevisiae*. Its mechanism of action involves the inhibition of protein synthesis by binding to the 80S ribosomal subunit, ultimately leading to cell death in susceptible organisms.^{[1][2][3][4]} Resistance to **G-418** is conferred by the neomycin resistance gene (neo), often carried on plasmids as the kanMX marker.^{[5][6][7]} This gene encodes an aminoglycoside 3'-phosphotransferase that inactivates **G-418** through phosphorylation, allowing for the selective growth of successfully transformed yeast cells.^{[2][5][8]}

This document provides detailed protocols for the preparation of **G-418** containing media, a standard yeast transformation procedure, and the subsequent selection of transformants. It also includes important considerations for optimizing **G-418** concentration and troubleshooting common issues.

Quantitative Data Summary

Successful **G-418** selection is dependent on several quantitative factors, including antibiotic concentration and media composition. The following tables summarize key quantitative data for **G-418** selection in *S. cerevisiae*.

Table 1: Recommended **G-418** Concentrations for *S. cerevisiae* Selection

Media Type	G-418 Concentration (µg/mL)	Notes
YPD (Yeast Extract Peptone Dextrose)	200 - 500	Most commonly used for routine selection.[6]
YPD (High Salt)	Up to 1000	Higher salt concentrations can reduce G-418 activity, requiring higher concentrations for effective selection.[9]
Minimal Media (e.g., SD)	400 - 1000+	G-418 is less effective in minimal media; higher concentrations are often necessary. Medium pH can also impact efficacy.[6]

Table 2: Preparation of YPD Media with **G-418**

Component	Amount for 1 Liter
Peptone	20 g
Yeast Extract	10 g
Agar (for plates)	20 g
Deionized Water	to 950 mL
20% Glucose Solution (autoclaved separately)	100 mL
G-418 Stock Solution (e.g., 50 mg/mL)	4 mL (for a final concentration of 200 µg/mL)

Experimental Protocols

I. Preparation of G-418 Stock Solution

- **Determine Potency:** Check the manufacturer's certificate of analysis for the potency of the **G-418** powder (typically >700 µg/mg).[5]

- **Weigh Powder:** Accurately weigh the **G-418** powder.
- **Dissolve:** Dissolve the powder in sterile, deionized water or a buffer such as HEPES to a final active concentration of 50 mg/mL.^{[1][2]}
- **Sterile Filter:** Sterilize the solution by passing it through a 0.22 µm syringe filter.
- **Aliquot and Store:** Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

II. Preparation of YPD-G418 Plates

- **Prepare YPD Medium:** For 1 liter of medium, dissolve 20 g of peptone, 10 g of yeast extract, and 20 g of agar in 900 mL of deionized water.^[10]
- **Autoclave:** Autoclave the medium for 20 minutes at 121°C. Also, autoclave a separate solution of 20% glucose.
- **Cool Medium:** After autoclaving, place the medium in a 50-55°C water bath to cool.
- **Add Glucose and G-418:** Aseptically add 100 mL of the sterile 20% glucose solution. Once the medium has cooled to approximately 50°C, add the appropriate volume of the **G-418** stock solution.^{[11][12]} For example, for a final concentration of 200 µg/mL, add 4 mL of a 50 mg/mL **G-418** stock solution to 1 liter of medium.
- **Pour Plates:** Gently swirl to mix and pour the plates in a sterile environment.
- **Storage:** Store the plates at 4°C, protected from light.

III. Yeast Transformation (Lithium Acetate/PEG Method)

- **Inoculate Culture:** Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
- **Subculture:** The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of approximately 0.2-0.3 and grow to an OD₆₀₀ of 0.8-1.0.

- **Harvest and Wash:** Harvest the cells by centrifugation at 3,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 25 mL of sterile water.
- **Prepare Competent Cells:** Resuspend the pellet in 1 mL of a freshly prepared, sterile solution of 100 mM Lithium Acetate (LiOAc).
- **Transformation Reaction:** In a microcentrifuge tube, combine in the following order:
 - 100 µL of the competent cell suspension
 - 5 µL of denatured salmon sperm DNA (10 mg/mL)
 - 0.1-1 µg of plasmid DNA
 - 700 µL of 40% Polyethylene Glycol (PEG) 3350 in 100 mM LiOAc
- **Incubate:** Vortex the mixture thoroughly and incubate at 30°C for 30-60 minutes.
- **Heat Shock:** Heat shock the cells at 42°C for 15-25 minutes.
- **Recovery:** Pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in 1 mL of sterile YPD medium. Incubate at 30°C with shaking for 2-4 hours to allow for the expression of the **G-418** resistance gene.^{[13][14]} This recovery step is critical for **G-418** selection.
- **Plating:** Pellet the cells, remove the supernatant, and resuspend the cells in 100-200 µL of sterile water. Plate the cell suspension onto YPD-G418 plates.
- **Incubation:** Incubate the plates at 30°C for 2-4 days until colonies appear.

IV. Verification of Transformants

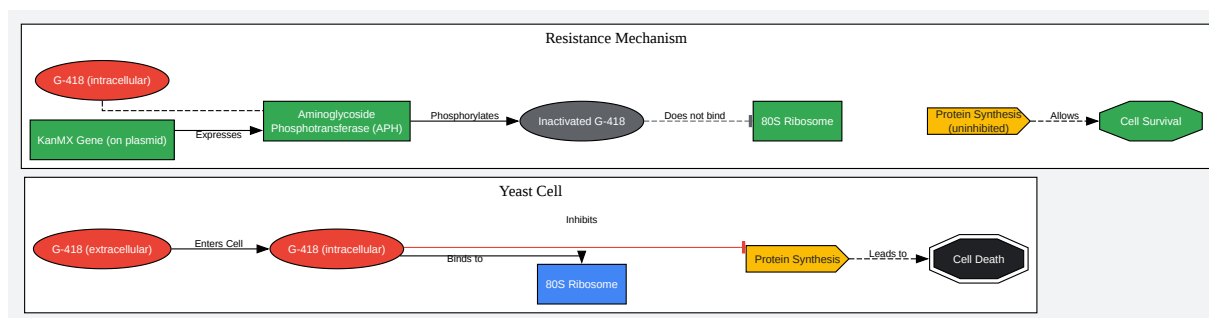
To confirm that the resulting colonies are true transformants and not spontaneous resistant mutants, it is advisable to perform further analysis, such as:

- **Replica Plating:** Replica plate colonies onto fresh YPD-G418 plates to confirm their resistance.

- **PCR Verification:** Perform colony PCR to verify the presence of the integrated plasmid or the kanMX gene.
- **Phenotypic Analysis:** If the transformed plasmid is expected to confer a specific phenotype, this should be tested.

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of **G-418**'s inhibitory action on protein synthesis and the counteracting mechanism of the KanMX resistance gene product.

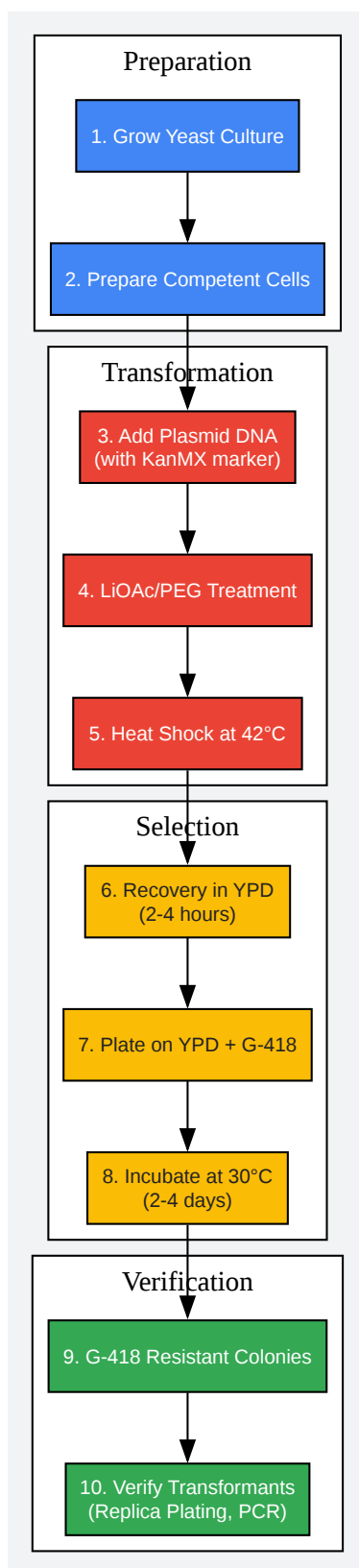


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Caption: Mechanism of **G-418** action and KanMX-mediated resistance in yeast.

Experimental Workflow

The following diagram outlines the complete experimental workflow from yeast transformation to the selection and verification of **G-418** resistant colonies.



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Caption: Experimental workflow for **G-418** selection in *S. cerevisiae*.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
No colonies on selection plates	- Transformation failed. - G-418 concentration too high. - Insufficient recovery time. - Inactive G-418 stock.	- Include a positive control for transformation. - Perform a kill curve to determine the optimal G-418 concentration for your strain. - Ensure a recovery period of at least 2-4 hours in non-selective medium. - Use a fresh, properly stored G-418 stock solution.
High background of non-transformed colonies	- G-418 concentration too low. - Inactive G-418. - Plates are old. - High cell density on plates.	- Increase the G-418 concentration. ^[12] - Prepare fresh YPD-G418 plates with a new G-418 stock. - Use freshly prepared plates. - Plate a lower density of cells.
Slow growth of transformants	- G-418 can still exert some stress on resistant cells. - Plasmid imposes a metabolic burden.	- This is often normal; allow sufficient time for colonies to grow. - Ensure optimal growth conditions (temperature, media).

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